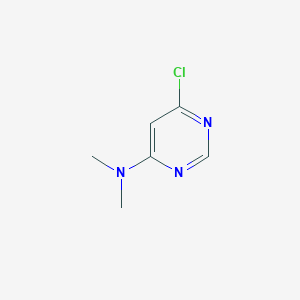

6-chloro-N,N-dimethylpyrimidin-4-amine

Beschreibung

Pyrimidine (B1678525) Heterocycles as Pivotal Scaffolds in Organic and Medicinal Chemistry

Pyrimidine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a fundamental scaffold in the realm of organic and medicinal chemistry. Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and a vast number of synthetic compounds with significant biological activities. The pyrimidine nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.

The inherent electronic properties of the pyrimidine ring, characterized by its π-deficient nature, make it susceptible to nucleophilic substitution, a key feature exploited in the synthesis of diverse derivatives. The presence of nitrogen atoms also allows for hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. Researchers continually explore the synthesis of novel pyrimidine-based compounds for applications in areas such as oncology, virology, and neurology, underscoring the enduring importance of this heterocyclic system.

Overview of Halogenated Aminopyrimidines in Chemical Synthesis and Derivatization

Halogenated aminopyrimidines are a particularly important subclass of pyrimidine derivatives, serving as versatile intermediates in organic synthesis. The introduction of a halogen atom onto the pyrimidine ring provides a reactive handle for a variety of chemical transformations. The carbon-halogen bond can be readily targeted for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Furthermore, halogenated pyrimidines are key substrates in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular architectures. The strategic placement of both a halogen and an amino group on the pyrimidine scaffold offers multiple points for diversification, making these compounds highly valuable in the generation of compound libraries for drug discovery and materials science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGVAZQFCOMORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551615 | |

| Record name | 6-Chloro-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31058-83-0 | |

| Record name | 6-Chloro-N,N-dimethyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31058-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-N,N-dimethylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Chloro N,n Dimethylpyrimidin 4 Amine and Its Analogues

Strategic Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of electron-deficient heterocyclic systems like 6-chloro-N,N-dimethylpyrimidin-4-amine. The electron-withdrawing nature of the pyrimidine (B1678525) ring nitrogen atoms activates the C6-position towards attack by various nucleophiles, facilitating the displacement of the chloro substituent.

Direct Amination Approaches

The direct displacement of the chlorine atom by various amines is a widely employed strategy for the synthesis of 6-amino-substituted N,N-dimethylpyrimidin-4-amine analogues. This approach is valuable for creating libraries of compounds with diverse biological activities. The reaction typically proceeds by heating the chloropyrimidine with a primary or secondary amine, often in the presence of a base to neutralize the liberated hydrochloric acid.

Studies on related 4-amino-6-chloropyrimidines have demonstrated that these reactions can be carried out under various conditions, including in solvents like DMF or under acidic conditions in water, which can be a more environmentally friendly approach. acs.org For instance, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a range of anilines has been successfully achieved in water with acid promotion, highlighting the potential for greener synthetic routes. acs.org While specific data for the direct amination of this compound is not extensively detailed in publicly available literature, the principles from analogous systems suggest that a variety of amines can be used to generate a diverse set of 6-substituted pyrimidine derivatives.

Table 1: Representative Examples of Direct Amination on Chloropyrimidine Scaffolds

| Starting Material | Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 4,6-Dichloropyrimidine (B16783) | Adamantylalkylamine | N-(6-chloropyrimidin-4-yl)adamantylalkylamine | K₂CO₃, DMF | 60-99 | |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline (B41778) | 4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidine | HCl, Water, 80 °C | 86 | acs.org |

Displacement with Oxygen and Sulfur Nucleophiles

The chloro group at the 6-position can also be readily displaced by oxygen and sulfur nucleophiles to yield the corresponding ethers and thioethers. These reactions broaden the chemical space accessible from this compound.

Reactions with alkoxides, generated from alcohols and a base such as sodium hydride, are expected to produce 6-alkoxy-N,N-dimethylpyrimidin-4-amines. Similarly, treatment with thiols or thiolate salts would lead to the formation of 6-(alkylthio)- or 6-(arylthio)-N,N-dimethylpyrimidin-4-amines. Thiolate anions are known to be excellent nucleophiles in SN2 reactions and can effectively displace halides from activated aromatic rings. mdpi.com

Research on related pyrimidine systems, such as the synthesis of 4,6-disubstituted pyrimidine-2-thiols from chalcones and thiourea (B124793), underscores the feasibility of introducing sulfur functionalities onto the pyrimidine ring. researchgate.net These thioether derivatives can serve as versatile intermediates for further transformations, including oxidation to sulfoxides and sulfones, thereby increasing the molecular diversity of the synthesized compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they offer powerful tools for the C-C and C-N bond formation at the 6-position of this compound. These methods provide access to a wide array of arylated, vinylated, and alkynylated derivatives.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction between an organoboron reagent (typically a boronic acid or ester) and an organic halide. This reaction is widely used for the synthesis of biaryl compounds and has been successfully applied to heteroaryl chlorides. The arylation of this compound via Suzuki-Miyaura coupling would involve its reaction with an arylboronic acid in the presence of a palladium catalyst and a base.

While specific examples for the Suzuki-Miyaura coupling of this compound are not prominently reported, studies on analogous systems such as 6-chloropyrimidine-2,4-diamine and other dichloro-heteroaromatics demonstrate the feasibility of this transformation. mdpi.com The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and functional group tolerance. Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

| Catalyst System (Catalyst/Ligand) | Base | Solvent | Temperature (°C) | Typical Substrates |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 | Aryl/heteroaryl chlorides |

| Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/Water | 100 | Chloro-N-heterocycles |

| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 100 | Functionalized chloropyrimidines |

Other Cross-Coupling Protocols for Diverse Functionalization

Beyond the Suzuki-Miyaura coupling, several other palladium-catalyzed reactions can be employed for the diverse functionalization of this compound.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds between an aryl halide and an amine. It represents a powerful alternative to direct nucleophilic substitution, especially for less reactive amines or when milder conditions are required. The reaction of this compound with various primary or secondary amines under Buchwald-Hartwig conditions would yield a wide range of 6-amino-substituted derivatives. researchgate.netvapourtec.com The choice of a suitable palladium precursor and a sterically hindered phosphine ligand is critical for the success of this transformation. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. The Sonogashira coupling of this compound with various alkynes would provide access to 6-alkynyl-N,N-dimethylpyrimidin-4-amine analogues, which are valuable building blocks for further synthetic manipulations. mdpi.com

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction could be utilized to introduce vinyl groups at the 6-position of the pyrimidine ring, leading to the formation of 6-vinyl-N,N-dimethylpyrimidin-4-amine derivatives. acs.org

Stille and Negishi Couplings: The Stille reaction (using organotin reagents) and the Negishi reaction (using organozinc reagents) are other powerful cross-coupling methods that could be applied for the functionalization of this compound, offering alternative routes to arylated and alkylated products. mdpi.com

Modern Synthetic Techniques for Enhanced Efficiency

To improve the efficiency, sustainability, and scalability of the synthesis of this compound and its analogues, modern synthetic techniques such as microwave-assisted synthesis and flow chemistry are increasingly being adopted.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. The application of microwave technology to the nucleophilic substitution and cross-coupling reactions of this compound can enhance the efficiency of these transformations. For instance, microwave-assisted amination of chloropurine derivatives has been shown to be highly effective. nih.govrsc.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. The synthesis of substituted pyrimidines has been successfully demonstrated using flow chemistry, which allows for precise control over reaction parameters and can lead to improved yields and selectivities. researchgate.netvapourtec.commdpi.com The implementation of flow processes for the synthesis and functionalization of this compound could offer a more sustainable and efficient manufacturing route.

Table 3: Comparison of Conventional and Modern Synthetic Techniques

| Technique | Advantages | Disadvantages | Applicability to Pyrimidine Synthesis |

| Conventional Heating | Well-established, simple setup | Long reaction times, potential for side reactions, energy intensive | Widely used for fundamental studies |

| Microwave Synthesis | Rapid heating, shorter reaction times, often higher yields | Specialized equipment required, scalability can be a challenge | Proven effective for amination and cross-coupling of related heterocycles rsc.orgrsc.org |

| Flow Chemistry | Precise control, enhanced safety, easy scale-up, automation | Higher initial investment, potential for clogging | Demonstrated for the synthesis of substituted pyrimidines and related heterocycles researchgate.netmdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rsc.orgrsc.org The synthesis of aminopyrimidine derivatives, structurally related to this compound, has been shown to benefit significantly from microwave irradiation. rsc.orgrsc.org

The core reaction for synthesizing the target molecule and its analogues involves the nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring with an amine. Microwave heating can dramatically expedite this process. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines in ethanol (B145695) at 160°C under microwave irradiation affords the desired 2-anilinopyrimidine products in high yields (71-99%) within just 10 minutes. rsc.orgresearchgate.net In contrast, the same reaction under conventional heating required refluxing for 72 hours to achieve a lower yield of 68%. rsc.org This demonstrates the profound efficiency of microwave technology.

The general protocol for such reactions involves sealing the reactants, including the chloropyrimidine substrate and the amine, in a microwave tube with a suitable solvent like ethanol or propanol (B110389) and a base such as diisopropylethylamine (DIPEA). nih.gov The mixture is then subjected to microwave irradiation at a controlled temperature (e.g., 120-140°C) for a short duration. nih.gov This approach is not only faster but also aligns with the principles of green chemistry by reducing energy consumption. nih.gov While a specific protocol for this compound is not detailed in the provided research, the synthesis of analogous compounds suggests a similar methodology would be highly effective.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Related Aminopyrimidine

Parameter Microwave-Assisted Method Conventional Heating Reaction Time 10 minutes 72 hours Yield 90% 68% Conditions 160°C in Ethanol Reflux in Ethanol

Data derived from the synthesis of 4,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)-2-pyrimidinamine. rsc.orgrsc.org

Solvent-Free and Green Chemistry Approaches

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. rasayanjournal.co.inresearchgate.net These approaches are increasingly being applied to the synthesis of pyrimidine derivatives to enhance sustainability. nih.gov Key strategies include the use of safer solvents, solvent-free conditions, and catalyst-free reactions. rasayanjournal.co.innih.gov

One of the most significant green advancements is the replacement of traditional organic solvents with water. Water is a non-toxic, non-flammable, and inexpensive solvent. Research has demonstrated that the amination of chloropyrimidines can be effectively carried out in water, often with improved reaction rates compared to organic solvents. nih.gov For example, the hydrochloric acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline proceeds more rapidly in water than in alcoholic solvents or DMF. This method minimizes waste and avoids the use of volatile organic compounds (VOCs). nih.gov

Solvent-free, or solid-state, reactions represent another important green methodology. rasayanjournal.co.in By eliminating the solvent entirely, this approach simplifies purification, reduces waste, and can lead to cost savings. researchgate.net These reactions can be facilitated by grinding the reactants together, sometimes with a solid catalyst, or by heating the mixture in the absence of a solvent. For instance, a cost-effective and eco-friendly synthesis of benzopyrano[2,3-d]pyrimidine derivatives was achieved through a one-pot reaction of salicylaldehydes, secondary amines, and malononitrile (B47326) under solvent-free conditions at 80°C using a reusable TiO2–SiO2 catalyst. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, are also a cornerstone of green chemistry. rasayanjournal.co.in They are highly efficient and atom-economical. Green protocols for synthesizing various pyrimidine analogues have been developed using MCRs in environmentally benign solvents like water or under catalyst-free and microwave-assisted conditions. researchgate.net

Synthetic Routes to Key Pyrimidine Precursors and Intermediates

The synthesis of this compound typically starts from more fundamental precursors that are first used to construct the core pyrimidine ring, which is then subsequently functionalized. The most critical intermediate for this synthesis is 4,6-dichloropyrimidine, which itself is derived from 4,6-dihydroxypyrimidine (B14393).

The foundational synthesis of the pyrimidine ring for these precursors often involves the condensation of a C3 component with a compound containing an N-C-N moiety. A widely used industrial method for producing 4,6-dihydroxypyrimidine involves the reaction of a malonic acid ester (like diethyl malonate) with formamide (B127407) in the presence of a strong base, such as an alkali metal alkoxide (e.g., sodium methoxide). guidechem.comchemicalbook.comgoogle.com The process involves mixing the reactants at an elevated temperature (50-70°C), followed by distillation of the solvent and acidification to yield the final product. guidechem.com

Once 4,6-dihydroxypyrimidine is obtained, the next crucial step is the chlorination of the hydroxyl groups to yield 4,6-dichloropyrimidine. This transformation is a key step as it introduces the reactive chlorine atoms necessary for subsequent nucleophilic substitution reactions. Several methods exist for this chlorination:

Using Phosphorus Oxychloride (POCl₃): This is the most common and well-established method. guidechem.comgoogle.com 4,6-dihydroxypyrimidine is treated with an excess of phosphorus oxychloride, often in the presence of a tertiary amine base like dimethylaniline or a hindered amine like triethylamine, which acts as an acid scavenger and catalyst. guidechem.comjustia.com The reaction is typically heated to reflux, and after completion, the excess POCl₃ is removed by distillation. The product is then isolated by carefully pouring the reaction mixture into ice water and extracting with an organic solvent. justia.com

Using Phosgene (B1210022) (COCl₂): An alternative chlorination process involves the use of phosgene. guidechem.comepo.org In this method, phosgene is added to a mixture of 4,6-dihydroxypyrimidine and a tertiary amine base (e.g., dimethylaniline) in a chlorinated solvent like dichloromethane. epo.orggoogle.com While this method avoids the large amounts of phosphoric acid by-products generated from POCl₃, it can suffer from lower conversion rates due to the low solubility of the starting material. guidechem.com

The resulting 4,6-dichloropyrimidine is the direct precursor for this compound. The synthesis is completed by a regioselective nucleophilic aromatic substitution, where one of the chlorine atoms is replaced by a dimethylamino group.

Table 2: Key Synthetic Routes to 4,6-Dichloropyrimidine

Starting Material Reagents Key Intermediate Chlorinating Agent Final Precursor Diethyl Malonate + Formamide Sodium Methoxide 4,6-Dihydroxypyrimidine Phosphorus Oxychloride (POCl₃) / Tertiary Amine 4,6-Dichloropyrimidine Diethyl Malonate + Formamide Sodium Methoxide 4,6-Dihydroxypyrimidine Phosgene (COCl₂) / Tertiary Amine 4,6-Dichloropyrimidine

Chemical Transformations and Derivatization of the 6 Chloro N,n Dimethylpyrimidin 4 Amine Scaffold

Regioselective Functionalization of the Pyrimidine (B1678525) Ring

The pyrimidine ring of 6-chloro-N,N-dimethylpyrimidin-4-amine is amenable to various regioselective functionalization reactions, primarily targeting the C6 position activated by the chloro substituent. Palladium-catalyzed cross-coupling reactions are particularly prominent in introducing carbon-carbon and carbon-nitrogen bonds at this position.

Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide range of aryl and heteroaryl groups by reacting the chloropyrimidine with various boronic acids in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netmdpi.com Similarly, the Sonogashira coupling facilitates the formation of C-C triple bonds by coupling with terminal alkynes, a transformation catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.netresearchgate.net For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination has proven to be a powerful tool, enabling the formation of C-N bonds with a variety of amines. wikipedia.orglibretexts.orgacsgcipr.org

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. For instance, the use of bulky phosphine (B1218219) ligands can enhance the efficiency of palladium-catalyzed reactions. wikipedia.org The reactivity of the pyrimidine ring is influenced by the electronic nature of the substituents already present. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3, K3PO4), solvent (e.g., dioxane, n-propanol) | 6-Aryl/heteroaryl-N,N-dimethylpyrimidin-4-amines |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, amine base | 6-Alkynyl-N,N-dimethylpyrimidin-4-amines |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | N-substituted-6-amino-N,N-dimethylpyrimidin-4-amines |

Synthesis of Novel Pyrimidine Conjugates and Hybrid Molecules

The functionalized pyrimidine core derived from this compound serves as a platform for the synthesis of novel conjugates and hybrid molecules. These molecules often combine the pyrimidine scaffold with other pharmacologically relevant moieties to explore synergistic effects or novel biological activities.

One common strategy involves the nucleophilic substitution of the chlorine atom at the C6 position with a linker molecule that can be further functionalized. For example, a 6-aminohexanoyl fragment can be introduced to serve as a spacer for attaching other complex molecules. nih.gov The reactivity of the chloropyrimidine is influenced by the electronic properties of other substituents on the ring; electron-withdrawing groups at other positions can enhance the rate of nucleophilic substitution. nih.gov

Palladium-catalyzed cross-coupling reactions are also instrumental in creating these complex molecules. For instance, Suzuki coupling can be employed to link the pyrimidine to other heterocyclic systems or carbocyclic frameworks. researchgate.net These reactions provide a modular approach to building a library of diverse pyrimidine conjugates.

| Conjugate/Hybrid Type | Synthetic Strategy | Key Intermediates/Reagents |

|---|---|---|

| Pyrimidine-Benzoxazine Conjugates | Nucleophilic substitution followed by amide coupling | 6-aminohexanoic acid, 7,8-difluoro-3,4-dihydro-3-methyl-2H- researchgate.netresearchgate.netbenzoxazine |

| Biaryl Pyrimidines | Suzuki-Miyaura cross-coupling | Various arylboronic acids |

| Pyrimidine-Pyrrole Hybrids | Nucleophilic substitution | Pyrrole derivatives |

Elaboration of Side Chains for Structural Diversity

Beyond the functionalization of the pyrimidine ring itself, the elaboration of side chains attached to the scaffold is a key strategy for generating structural diversity. This approach allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships.

Once a new functional group is introduced at the C6 position, it can be further modified. For example, an amino group introduced via Buchwald-Hartwig amination can be acylated, alkylated, or used in the formation of ureas and sulfonamides. Similarly, an aryl group introduced via Suzuki coupling can bear various substituents that can be chemically altered. researchgate.netresearchgate.net

The generation of structural diversity through side-chain elaboration is a cornerstone of combinatorial chemistry and library synthesis, enabling the rapid production of a multitude of analogs for screening purposes. nih.gov

| Initial Functionalization | Side Chain Elaboration Reaction | Resulting Functional Group |

|---|---|---|

| Buchwald-Hartwig Amination (introduction of -NHR) | Acylation | Amide (-NHCOR') |

| Suzuki Coupling (introduction of an aryl group) | Nitration followed by reduction | Aminophenyl group |

| Sonogashira Coupling (introduction of an alkyne) | Click Chemistry (e.g., with azides) | Triazole ring |

Mechanistic Investigations of Pyrimidine Reactivity

The reactivity of this compound is governed by the electronic properties of the pyrimidine ring and the nature of the attacking reagent. The presence of two nitrogen atoms in the pyrimidine ring makes it an electron-deficient system, which facilitates nucleophilic aromatic substitution (SNAr) at the halogenated C6 position.

In Suzuki-Miyaura couplings, the mechanism involves a similar catalytic cycle with a transmetalation step where the organic group is transferred from the boronic acid to the palladium center. researchgate.net The nature of the base used is also important, as it participates in the transmetalation step. The electron-donating dimethylamino group at the C4 position can influence the reactivity of the C6-chloro group by modulating the electron density of the pyrimidine ring.

Advanced Spectroscopic and Crystallographic Characterization of Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Analysis

¹³C NMR Spectroscopic Analysis

Comprehensive experimental ¹³C NMR spectroscopic data for 6-chloro-N,N-dimethylpyrimidin-4-amine could not be located in the surveyed literature. Analysis of similar pyrimidine (B1678525) structures suggests that the carbon atoms within the heterocyclic ring would exhibit characteristic chemical shifts influenced by the electronegative chlorine atom and the electron-donating dimethylamino group.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. Specific experimental IR data detailing the vibrational frequencies for this compound is not extensively documented in public databases. However, based on the known spectra of substituted pyrimidines, characteristic absorption bands would be expected. The pyrimidine ring itself typically shows a series of complex ring stretching vibrations. The C-Cl stretching vibration is also a key feature, though its position can vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information is critical for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. While detailed experimental mass spectra with fragmentation analysis for this compound are not widely published, predicted data is available. uni.lu The predicted monoisotopic mass is 157.04068 Da. uni.lu

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 158.04796 |

| [M+Na]⁺ | 180.02990 |

| [M-H]⁻ | 156.03340 |

| [M+NH₄]⁺ | 175.07450 |

| [M+K]⁺ | 196.00384 |

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.922(2) |

| b (Å) | 7.386(3) |

| c (Å) | 17.861(6) |

Comprehensive Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a crucial check for its purity and conformity to the expected molecular formula (C₆H₈ClN₃). Specific experimental elemental analysis data for this compound was not found in the reviewed literature. However, the theoretical elemental composition can be calculated from its molecular formula.

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 45.72% |

| Hydrogen (H) | 5.12% |

| Chlorine (Cl) | 22.49% |

| Nitrogen (N) | 26.66% |

Computational Chemistry and in Silico Modeling of Pyrimidine Systems

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of pyrimidine (B1678525) derivatives. nih.gov For a molecule such as 6-chloro-N,N-dimethylpyrimidin-4-amine, these calculations can determine optimized molecular geometry, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

The distribution of electrostatic potential across the molecule can be mapped to identify regions susceptible to electrophilic or nucleophilic attack. mdpi.com For instance, the nitrogen atoms of the pyrimidine ring and the exocyclic amine, along with the oxygen atoms in related structures, typically exhibit negative electrostatic potential, marking them as likely sites for electrophilic interaction. mdpi.com Conversely, hydrogen atoms often show positive potential. mdpi.com

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. nih.gov Quantum chemical methods can also be used to calculate various molecular descriptors that provide a deeper understanding of the molecule's behavior. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for this compound Calculated via DFT

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| Mulliken Atomic Charges | C4: +0.25, N1: -0.30 | Predicts partial charges on individual atoms. nih.gov |

Note: The values in this table are illustrative and represent typical ranges for similar pyrimidine derivatives.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's movements and changes in conformation. mdpi.com

The stability of a protein-ligand complex, which could involve a pyrimidine derivative, can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions throughout the simulation. mdpi.com A stable RMSD value over time suggests that the ligand remains securely bound within the target's active site. researchgate.net Furthermore, the root-mean-square fluctuation (RMSF) can be analyzed to identify which parts of the molecule or protein are more flexible or rigid. rsc.org

MD simulations also play a crucial role in understanding the thermodynamics of binding by calculating the free energy of binding between a ligand and its target. mdpi.com This information is vital for predicting the affinity of a compound for its biological target. nih.gov

Table 2: Key Parameters from MD Simulations of a Pyrimidine-Target Complex

| Parameter | Description | Significance |

| RMSD | Root-Mean-Square Deviation | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. mdpi.com |

| RMSF | Root-Mean-Square Fluctuation | Reveals the flexibility of different regions of the simulated system. rsc.org |

| Radius of Gyration | The root mean square distance of the atoms of the complex from their common center of gravity. | Indicates the compactness of the protein-ligand complex. |

| Solvent Accessible Surface Area (SASA) | The surface area of a biomolecule that is accessible to a solvent. | Provides insights into the interaction of the complex with the solvent. mdpi.com |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aip.org This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netresearchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding energy. nih.gov

Successful docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. aip.org For pyrimidine derivatives, the nitrogen atoms in the ring can act as hydrogen bond acceptors, playing a crucial role in binding. nih.gov The results of molecular docking are often expressed as a binding energy or a docking score, with lower energy values indicating a more favorable binding interaction. aip.org

These predictions can guide the synthesis of new derivatives with improved potency and selectivity. nih.gov For instance, if a docking study reveals an unoccupied pocket in the binding site, a medicinal chemist might add a functional group to the ligand to exploit this interaction.

Table 3: Illustrative Molecular Docking Results for this compound with a Kinase Target

| Parameter | Illustrative Value | Significance |

| Binding Energy | -8.5 kcal/mol | A lower value indicates stronger predicted binding affinity. aip.org |

| Inhibition Constant (Ki) | 15 µM | A measure of the therapeutic potential to inhibit enzyme activity. aip.org |

| Key Interacting Residues | LYS 33, GLU 12, THR 165 | Amino acids in the target's active site forming crucial bonds with the ligand. nih.gov |

| Types of Interactions | Hydrogen bonds, van der Waals forces | The primary forces stabilizing the ligand-target complex. aip.org |

Note: The values in this table are illustrative and represent typical results from docking studies of pyrimidine-based inhibitors.

Computational Prediction of Reaction Pathways and Mechanisms

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving pyrimidine systems. By calculating the potential energy surface for a reaction, researchers can identify transition states and intermediates, and determine the activation energies associated with different reaction pathways. researchgate.net This information is invaluable for understanding how reactions occur and for optimizing reaction conditions.

For a molecule like this compound, computational methods can be used to predict the outcomes of various transformations, such as nucleophilic substitution at the chlorine-substituted carbon. Theoretical calculations can help to rationalize the regioselectivity of such reactions. mdpi.com For example, DFT calculations can model the reaction between a pyrimidine and a nucleophile, providing the relative Gibbs free energies of the intermediates and transition states. researchgate.net

These computational studies can guide synthetic chemists in designing efficient reaction protocols and in predicting the formation of potential byproducts. By understanding the underlying mechanisms, it becomes possible to develop more selective and higher-yielding synthetic routes to novel pyrimidine derivatives.

Biological Activity and Medicinal Chemistry of 6 Chloro N,n Dimethylpyrimidin 4 Amine Derivatives

Rational Design Principles for Biologically Active Pyrimidines

The rational design of pyrimidine-based therapeutic agents is largely guided by its role as a bioisostere of the purine (B94841) ring of ATP. rsc.org This allows pyrimidine (B1678525) derivatives to act as competitive inhibitors at the ATP-binding sites of enzymes, particularly kinases, which are crucial in cellular signaling pathways. nih.govdongguk.edu Medicinal chemists leverage this property by designing molecules where the pyrimidine core serves as a "hinge-binding" motif, anchoring the inhibitor to the target protein. acs.org

Structure-based drug design (SBDD) is a cornerstone of this process. By utilizing computer modeling and the X-ray crystal structures of target enzymes, researchers can design novel pyrimidine derivatives with optimized interactions. nih.govacs.org For instance, the design of Aurora A kinase inhibitors was informed by modeling which pyrimidine-based scaffold could best induce the inactive "DFG-out" conformation of the kinase. nih.govacs.org Similarly, the design of inhibitors for Epidermal Growth Factor Receptor (EGFR) involves creating pyrimidine molecules with specific pharmacophoric features: a heteroaromatic ring system to occupy the adenine-binding region and a hydrophobic moiety to fit into an adjacent hydrophobic pocket. nih.gov This targeted approach, which often begins with a known lead compound or a crystal structure, allows for the strategic development of inhibitors with enhanced potency and selectivity. nih.govescholarship.org

Structure-Activity Relationship (SAR) Investigations

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of various substituents on the core ring structure. Extensive Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

The strategic placement and chemical nature of substituents on the pyrimidine ring can dramatically alter a compound's biological profile. Research has consistently shown that even minor modifications can lead to significant changes in efficacy and target selectivity. nih.govacs.org

For example, in a series of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, disubstitution at the ortho positions (2',6') of a phenyl ring attached to the core with small groups like dichloro or dimethyl resulted in a tenfold increase in potency against FGFR and EGFR compared to the unsubstituted analog. acs.org Conversely, replacing the 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety transformed a broad-spectrum inhibitor into a highly selective inhibitor of FGFR. nih.gov

In the development of FLT3 inhibitors, the substitution pattern on the pyrimidine ring was critical. While replacing the nitrogen at the 1-position of an aminopyrimidine ring with carbon did not significantly impact kinase inhibition, it completely eliminated the desired anti-proliferative effect in cells. researchgate.net In another study on Aurora A kinase inhibitors, the position of halogen substituents on an attached benzene (B151609) ring was found to be crucial for both kinase activity and the reduction of cMYC/MYCN levels. nih.gov The addition of hydrophilic side chains, such as a [4-(diethylamino)butyl]amino group, has been shown to enhance both potency and aqueous solubility. nih.govacs.org

These examples underscore the principle that bioactivity is not inherent to the pyrimidine core alone but is finely tuned by the electronic and steric properties of its substituents and their precise location on the scaffold.

| Pyrimidine Core | Substituent Modification | Effect on Bioactivity | Target/Activity | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | 2',6'-dichloro or 2',6'-dimethyl on phenyl ring | ~10-fold increase in potency | FGFR, EGFR | acs.org |

| Pyrido[2,3-d]pyrimidine | Replacement of 6-(2,6-dichlorophenyl) with 6-(3',5'-dimethoxyphenyl) | Shift from broad-spectrum to highly selective inhibition | FGFR | nih.gov |

| Aminopyrimidine | Replacement of N-1 with Carbon | Abolished anti-proliferative activity | FLT3 | researchgate.net |

| Pyrimidine-based scaffold | Varying halogen positions on benzene ring | Crucial for kinase activity and cMYC/MYCN reduction | Aurora A Kinase | nih.gov |

| Pyrido[2,3-d]pyrimidine | Addition of [4-(diethylamino)butyl]amino side chain | Enhanced potency and aqueous solubility | PDGFr, FGFr, c-src | nih.govacs.org |

Within the broad class of pyrimidine derivatives, specific structural motifs, or pharmacophores, have been identified as being essential for potent biological activity. These pharmacophores represent the key features of the molecule that are responsible for its interaction with a biological target.

The aminopyrimidine motif is a prevalent pharmacophore for kinase inhibitors, largely due to its ability to mimic the hinge-binding interactions of ATP. wikipedia.orgresearchgate.net Fused pyrimidine systems, which incorporate the pyrimidine ring into a larger, multi-cyclic structure, are also common. For instance, the pyrazolo[3,4-d]pyrimidine scaffold is considered a privileged structure for kinase inhibitor development because this fused heterocycle is an isostere of the adenine (B156593) ring of ATP. rsc.orgrsc.org This allows molecules containing this core to effectively mimic binding interactions in the hinge region of kinase active sites. rsc.org

Other important fused pyrimidine pharmacophores include:

Thieno[2,3-d]pyrimidines: Recognized as potent inhibitors of enzymes like dihydrofolate reductase (DHFR) and various kinases. acs.org

Pyrido[2,3-d]pyrimidines: This scaffold has been successfully used to develop inhibitors for cyclin-dependent kinases (CDKs) and thymidylate synthase. nih.govresearchgate.net

Furopyrimidines and Thiazolopyrimidines: These have been shown to be selective in inhibiting EGFR. nih.gov

The identification of these key pharmacophores is critical, as it allows medicinal chemists to use these core structures as templates for designing new libraries of compounds with a higher probability of biological activity. frontiersin.org

In Vitro Enzyme Inhibition and Target Engagement Studies

Derivatives built upon the pyrimidine scaffold have demonstrated potent inhibitory activity against a wide array of enzymes, validating their utility in drug discovery. In vitro assays are essential for quantifying this activity and understanding the mechanism of inhibition.

Protein kinases are a major class of enzymes targeted by pyrimidine-based inhibitors due to the structural mimicry of ATP. nih.gov

FLT3: Fms-like Tyrosine Kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML). escholarship.orgnih.gov Pyrimidine-4,6-diamine derivatives have been developed as selective, type-II FLT3 inhibitors, with the lead compound 13a showing an IC₅₀ value of 13.9 nM against the FLT3 kinase while maintaining high selectivity over the related kinase c-KIT. escholarship.org Another series of 3-amide-pyrimidine-based derivatives yielded compound MY-10 , which potently inhibited both FLT3-ITD (IC₅₀ = 6.5 nM) and FLT3-D835Y (IC₅₀ = 10.3 nM) mutants. nih.gov

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 is a crucial mediator of angiogenesis, making it a prime target in oncology. Several pyrimidine derivatives, including the approved multi-kinase inhibitors Cabozantinib and Vandetanib, show potent activity against VEGFR2. rsc.org

Syk and ZAP-70: Spleen tyrosine kinase (Syk) and Zeta-chain-associated protein kinase 70 (ZAP-70) are critical in immune cell signaling. nih.gov Fused pyrimidine derivatives, specifically 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine scaffolds, have been designed as inhibitors of this kinase family, with some compounds showing strong, dual inhibition of both Syk and ZAP-70. nih.govnih.gov

SIRT5: Sirtuin 5 (SIRT5) is a protein deacylase involved in metabolic regulation. Through structural optimization of a pyrimidine-based lead, a series of 2,4,5-trisubstituted pyrimidine derivatives were synthesized, leading to the discovery of compound 58 , a potent and selective SIRT5 inhibitor with an IC₅₀ of 310 nM. researchgate.netnih.gov

MARK4: Microtubule Affinity-Regulating Kinase 4 (MARK4) is implicated in neurodegenerative disorders like Alzheimer's disease. A series of 4,6-disubstituted pyrimidine-based compounds were synthesized and showed inhibitory activity against MARK4 in the micromolar range, as measured by an ATPase inhibition assay. nih.govnih.gov

| Kinase Target | Compound Series | Lead Compound | IC₅₀ Value | Reference |

|---|---|---|---|---|

| FLT3 | Pyrimidine-4,6-diamines | 13a | 13.9 nM | escholarship.org |

| FLT3-ITD | 3-Amide-pyrimidines | MY-10 | 6.5 nM | nih.gov |

| FLT3-D835Y | 3-Amide-pyrimidines | MY-10 | 10.3 nM | nih.gov |

| SIRT5 | 2,4,5-Trisubstituted Pyrimidines | 58 | 310 nM | nih.gov |

| MARK4 | 4,6-Disubstituted Pyrimidines | Compound 9 | Micromolar (µM) range | nih.gov |

| FGFR | Pyrido[2,3-d]pyrimidines | 4e | 60 nM | nih.govacs.org |

| Aurora A | Pyrimidine-based derivatives | 13 | < 200 nM | nih.govacs.org |

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. brieflands.com The inhibition of urease is a therapeutic strategy for treating ulcers and other gastrointestinal disorders. nih.gov

Several classes of pyrimidine derivatives have shown significant urease inhibitory activity. Spiro-pyrimidinethiones and spiro-pyrimidinones, derived from barbituric acid, have been synthesized and evaluated against Jack bean urease. brieflands.comresearchgate.net Docking studies suggest that these compounds interact with the nickel ions in the enzyme's active site. researchgate.net Dihydropyrimidine-based hydrazine (B178648) dihydrochloride (B599025) derivatives have also been identified as potent urease inhibitors. nih.gov

In one study, a series of imidazole-fused-pyridine containing oxazole (B20620) analogs were synthesized and tested for urease inhibition. nih.gov The most active compounds, 4i (IC₅₀ = 5.68 µM) and 4o (IC₅₀ = 7.11 µM), were found to be more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.37 µM). nih.gov The SAR for these compounds indicated that analogs bearing electron-withdrawing groups, such as -CF₃ and -NO₂, were the most effective inhibitors. nih.gov This highlights that the pyrimidine scaffold and its derivatives are versatile and can be tailored to inhibit not only kinases but also metalloenzymes like urease.

| Compound Series | Compound | Substituents | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Imidazole-fused-pyridine Oxazoles | 4i | 3-CF₃, 5-NO₂ | 5.68 ± 1.66 | nih.gov |

| Imidazole-fused-pyridine Oxazoles | 4o | 2-CF₃, 5-NO₂ | 7.11 ± 1.24 | nih.gov |

| Imidazole-fused-pyridine Oxazoles | 4g | 2-Cl, 5-NO₂ | 9.41 ± 1.19 | nih.gov |

| Imidazole-fused-pyridine Oxazoles | 4h | 4-Cl, 3-NO₂ | 10.45 ± 2.57 | nih.gov |

| Standard Inhibitor | Thiourea | N/A | 21.37 ± 1.76 | nih.gov |

Nitric Oxide Synthase (NOS) Modulation

Nitric oxide synthases (NOS) are enzymes responsible for the production of nitric oxide (NO), a key cellular signaling molecule. wikipedia.org Dysregulation of NO production is implicated in various pathological conditions, making NOS isoforms (nNOS, eNOS, and iNOS) important therapeutic targets. wikipedia.orgmdpi.com

Research into pyrimidine derivatives has revealed their potential as NOS inhibitors. A study on pyrimidine imidazole (B134444) derivatives (PIDs) demonstrated their ability to inhibit inducible nitric oxide synthase (iNOS) by binding to both the iNOS dimer and monomer, leading to irreversible monomerization and inhibition of dimerization, respectively. researchgate.net This dual mechanism presents a significant therapeutic potential for conditions associated with iNOS overproduction. researchgate.net

Another series of pyrido[1,2-a]pyrimidines were synthesized and evaluated as NOS inhibitors. nih.gov Certain compounds within this series, particularly those with a biphenyloyl, benzyloxybenzoyl, or naphthoyl group, showed promising inhibitory effects with selectivity towards iNOS. nih.gov The introduction of a methyl group at the 8-position of the pyrido[1,2-a]pyrimidine (B8458354) moiety further enhanced this activity. nih.gov These findings underscore the potential of the pyrimidine scaffold in developing selective iNOS inhibitors.

Cholinesterase Enzyme Inhibition

Cholinesterase inhibitors are critical in managing neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov Several studies have highlighted the potential of pyrimidine derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A study on novel synthesized pyrimidine derivatives reported significant inhibitory activity against both AChE and BChE. researchgate.netnih.gov The inhibition constants (Ki) for these derivatives were in the nanomolar range, indicating potent inhibition. researchgate.netnih.gov

Table 1: Cholinesterase Inhibition by Novel Pyrimidine Derivatives

| Enzyme | Ki Range (nM) |

|---|---|

| Acetylcholinesterase (AChE) | 33.15 ± 4.85 - 52.98 ± 19.86 |

| Butyrylcholinesterase (BChE) | 31.96 ± 8.24 - 69.57 ± 21.27 |

Data sourced from a study on novel synthesized pyrimidine derivatives. researchgate.netnih.gov

Derivatives of 2-amino-4,6-dimethylpyridine (B145770) have also been identified as moderately active inhibitors of both AChE and BChE. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that their binding affinity could be enhanced by increasing molecular volume and incorporating a methylene (B1212753) group between the amide carbonyl and an aromatic ring. nih.gov

Other Metabolic Enzyme Inhibition (e.g., Carbonic Anhydrase, Alpha-Glycosidase, Aldose Reductase)

Novel pyrimidine derivatives have demonstrated inhibitory activity against several other metabolic enzymes implicated in various diseases. researchgate.netnih.govbohrium.com

Carbonic Anhydrase (CA): These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. researchgate.netnih.gov The synthesized pyrimidine derivatives showed potent inhibition against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). researchgate.netnih.gov

Alpha-Glycosidase: Inhibition of this enzyme is a key strategy in managing type 2 diabetes by delaying carbohydrate digestion and absorption. researchgate.netnih.gov The studied pyrimidine derivatives exhibited a wide range of inhibitory activity against α-glycosidase. researchgate.netnih.gov

Aldose Reductase (AR): This enzyme is implicated in the development of diabetic complications. The novel pyrimidine derivatives were also found to be effective inhibitors of AR. researchgate.netnih.gov

Table 2: Inhibition of Other Metabolic Enzymes by Novel Pyrimidine Derivatives

| Enzyme | Ki Range (nM) |

|---|---|

| Carbonic Anhydrase I (hCA I) | 39.16 ± 7.70 - 144.62 ± 26.98 |

| Carbonic Anhydrase II (hCA II) | 18.21 ± 3.66 - 136.35 ± 21.48 |

| α-Glycosidase | 17.37 ± 1.11 - 253.88 ± 39.91 |

| Aldose Reductase (AR) | 648.82 ± 53.74 - 1902.58 ± 98.90 |

Data sourced from a study on novel synthesized pyrimidine derivatives. researchgate.netnih.gov

Furthermore, a study on pyrimidine and its derivatives investigated their inhibitory effects on glutathione (B108866) reductase (GR), an important enzyme in cancer treatment. juniperpublishers.com The results showed that 4-amino-2,6-dichloropyrimidine (B161716) was the most effective inhibitor of GR activity. juniperpublishers.com

Antimicrobial Efficacy Assessment

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Pyrimidine derivatives have been extensively studied for their antibacterial and antifungal properties.

A study involving derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine and 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine reported their screening against various bacterial isolates. researchgate.netresearchgate.netresearchgate.net The results indicated that some of these compounds were sensitive to isolates of S. aureus, S. saprophyticus, E. coli, and K. pneumoniae. researchgate.netresearchgate.netresearchgate.net

Another study on 6-Chloro-2,4-diamino pyrimidine demonstrated its antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus ssp., Klebsiella ssp., and Salmonella ssp. researchgate.net Similarly, new pyrimidine and pyrimidopyrimidine derivatives have shown excellent antimicrobial activities against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov

The antifungal potential of pyrimidine derivatives has also been a subject of investigation. In a study of derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, it was found that all tested isolates of C. albicans and C. glabrata were resistant to the synthesized compounds. researchgate.netresearchgate.netresearchgate.net However, other studies have reported more promising results. For instance, 6-Chloro-2,4-diamino pyrimidine was found to be active against Aspergillus multi, Aspergillus niger, and Candida albicans. researchgate.net

A series of novel pyrimidine derivatives containing an amide moiety exhibited excellent antifungal activity against Phomopsis sp., with one compound showing a better EC50 value than the commercial fungicide Pyrimethanil. nih.gov Some of these derivatives also showed antifungal activity against B. cinerea comparable to Pyrimethanil. nih.gov

Anticarcinogenic Potential and Cellular Mechanism Studies (In Vitro)

The pyrimidine scaffold is a key component of many anticancer drugs. Numerous in vitro studies have demonstrated the anticarcinogenic potential of various pyrimidine derivatives.

Novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have shown excellent activity against renal cancer cell lines, with one compound being more potent than the existing drugs sunitinib (B231) and sorafenib. nih.gov Another study on 3,5,6-trisubstituted pyrazolo[4,3-d]pyrimidin-7-one derivatives reported significant anticancer activity against HT-29 colon and DU-145 prostate cancer cell lines. nih.gov

Microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives yielded compounds with notable anticancer activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. researchgate.net One derivative with a bromophenyl piperazine (B1678402) moiety at the 4-position of the pyrimidine ring exhibited the highest activity. researchgate.net

Furthermore, a study on 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP) highlighted its potential as a lung cancer drug. veterinaria.org In vitro cytotoxicity assays showed that ACDMP was more effective against A549 human lung cancer cells compared to HeLa cervical cancer cells. veterinaria.org

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. rsc.org Consequently, the induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic strategies. nih.gov Pyrimidine derivatives have been extensively investigated for their pro-apoptotic capabilities. While specific studies on the apoptosis-inducing effects of direct derivatives of 6-chloro-N,N-dimethylpyrimidin-4-amine are not extensively detailed in publicly available research, the broader class of 2,4-diaminopyrimidine (B92962) derivatives has shown significant promise in this area.

Mechanistic studies on related pyrimidine compounds reveal that they can trigger apoptosis through various signaling cascades. For instance, certain novel 2,4-diaminopyrimidine derivatives have been shown to induce a significant decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway, leading to the programmed death of cancer cells. acs.org One study on a series of 2,4-diaminopyrimidine derivatives identified a representative compound that resulted in G1/S phase cell cycle arrest and subsequent apoptosis in MV4-11 cells. nih.govnih.gov

Furthermore, research on other pyrimidine-based compounds, such as those with a pyrido[2,3-d]pyrimidine core, has demonstrated apoptosis induction through both intrinsic and extrinsic pathways. This includes the activation of caspase-3, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2. researchgate.net The ability of pyrimidine derivatives to modulate these key apoptotic regulators underscores their therapeutic potential. For example, a series of pyrimidine derivatives containing aryl urea moieties was found to induce apoptosis by upregulating Bax and cleaved PARP, while downregulating Bcl-2 expression in colon cancer cells. researchgate.net

The structural features of this compound, particularly the reactive chlorine atom at the 6-position, provide a versatile handle for the synthesis of a diverse library of derivatives. It is plausible that by strategic modification of this scaffold, novel compounds with potent apoptosis-inducing activity could be developed.

Inhibition of Cancer Cell Proliferation

The uncontrolled proliferation of cells is a fundamental characteristic of cancer. The inhibition of this proliferation is a key measure of the efficacy of anticancer agents. Numerous studies have highlighted the potent antiproliferative activity of pyrimidine derivatives against a wide range of human cancer cell lines.

While specific antiproliferative data for direct derivatives of this compound are limited in the available literature, extensive research on structurally related 2,4-diaminopyrimidine derivatives provides valuable insights into their potential. For instance, a novel series of 2,4-diaminopyrimidine derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast). acs.orgrsc.org

The following table summarizes the in vitro antiproliferative activity of selected 2,4-diaminopyrimidine derivatives against various cancer cell lines, showcasing the potential of this chemical class.

| Compound | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 9k | 2.14 | 3.59 | 5.52 | 3.69 |

| 13f | 1.98 | 2.78 | 4.27 | 4.01 |

| Data sourced from a study on novel 2,4-diaminopyrimidine derivatives. acs.org |

Another study on 2,4-diaminopyrimidine derivatives as potent CDK7 inhibitors identified a compound that exhibited strong antiproliferative effects on various hematological cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov For example, the compound showed an IC₅₀ of 37.5 nM against Mino cells and 168.7 nM against Jeko-1 cells. nih.gov

The mechanism behind the antiproliferative effects of pyrimidine derivatives is often linked to the inhibition of key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs). nih.gov By inhibiting these kinases, the compounds can arrest the cell cycle, thereby halting cell proliferation. acs.org The structure-activity relationship (SAR) studies of these compounds often reveal that modifications at various positions of the pyrimidine ring can significantly impact their potency and selectivity.

Pyrimidine Scaffold as a Privileged Structure in Contemporary Drug Discovery

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov This versatility has made the pyrimidine nucleus a fundamental component in the development of a wide array of therapeutic agents, particularly in oncology. acs.org

The significance of the pyrimidine scaffold stems from its presence in the essential building blocks of DNA and RNA (cytosine, thymine, and uracil), allowing pyrimidine-based drugs to often act as antimetabolites that interfere with nucleic acid synthesis. nih.gov This mechanism is a cornerstone of classical chemotherapy.

In modern drug discovery, the pyrimidine core serves as a versatile template for the design of highly selective and potent inhibitors of various protein kinases, which are often dysregulated in cancer. acs.org The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating strong interactions with the hinge region of the ATP-binding pocket of kinases. This has led to the development of numerous FDA-approved kinase inhibitors containing a pyrimidine core for the treatment of various cancers.

The structural diversity that can be achieved by substituting at different positions of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. nih.gov The continual exploration of novel pyrimidine derivatives is driven by the need for more effective cancer treatments with improved efficacy and reduced side effects. acs.org The adaptability of the pyrimidine scaffold ensures its continued prominence in the search for the next generation of anticancer drugs.

Catalytic and Materials Science Applications of Pyrimidine Compounds

Pyrimidine (B1678525) Derivatives as Ligands in Transition Metal Catalysis

Pyrimidine derivatives have emerged as a versatile class of ligands in transition metal catalysis. Their utility stems from the presence of nitrogen heteroatoms which can coordinate with metal centers, thereby influencing the electronic and steric environment of the catalyst. This coordination is crucial in modulating the reactivity and selectivity of catalytic transformations.

Recent advancements have highlighted the development of various pyrimidine-based ligands. For instance, a convenient synthesis of a pyrimidine-based bis-tridentate metal ligand has been developed, where the pyrimidine core is constructed via the cyclization of an amidine and a substituted propenone. researchgate.net This methodology allows for functionalization at several positions on the ligand framework, offering tunability for specific catalytic applications. researchgate.net

Theoretical studies, such as those using Density Functional Theory (DFT), have provided insights into the ligand properties of pyrimidine-derived carbenes. acs.org These carbenes, including normal N-heterocyclic carbenes (NHCs), mesoionic carbenes (MICs), and remote-NHCs (r-NHCs), exhibit exceptional ligand properties. acs.org When coordinated to a model rhodium complex, they demonstrate high metal-ligand binding energies and significantly greater electron donation compared to their five-membered ring counterparts. acs.org Such strong σ-donor capabilities are beneficial for various catalytic processes. rsc.org

Furthermore, the synthesis of transition metal complexes featuring pyrimidine derivatives continues to be an active area of research. Transition-metal-catalyzed C-H activation of pyrimidine derivatives, for example, has been explored to create more complex, fused polycyclic structures. researchgate.net These reactions often utilize directing groups on the pyrimidine ring to achieve site-selective functionalization. rsc.org The development of new supporting ligands that create unusual electronic and steric environments for transition metals is a key challenge in expanding the applications of these catalysts. rsc.org

Role in Corrosion Inhibition Studies

Pyrimidine derivatives have been extensively investigated as effective and environmentally friendly corrosion inhibitors for various metals and alloys, particularly in acidic environments. academicjournals.orgresearchgate.net Their inhibitory effect is attributed to the adsorption of the pyrimidine molecules onto the metal surface, forming a protective film that blocks active corrosion sites. academicjournals.org

The mechanism of inhibition involves the presence of heteroatoms (like nitrogen), π-electrons in the aromatic ring, and various functional groups within the pyrimidine derivative structure. academicjournals.org These features facilitate the adsorption process on the metal surface. The adsorption can be influenced by the charge density of the molecule, its molecular size, and its stability in the corrosive medium. academicjournals.org Studies have shown that the adsorption of these compounds on a metal surface can obey the Langmuir adsorption isotherm. frontiersin.orgekb.eg

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have demonstrated that pyrimidine derivatives can act as mixed-type inhibitors, meaning they suppress both anodic metal dissolution and cathodic hydrogen evolution reactions. academicjournals.orgnih.gov The inhibition efficiency of these compounds is dependent on their concentration, with higher concentrations generally leading to increased protection. academicjournals.orgfrontiersin.org

Research has shown that the molecular structure of the pyrimidine derivative plays a crucial role in its inhibition performance. For example, the introduction of different substituent groups can enhance the electron density on the pyrimidine ring, leading to stronger adsorption and better corrosion inhibition. Quantum chemical calculations have been employed to correlate the inhibition efficiency with molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Below is a data table summarizing the inhibition efficiency of various pyrimidine derivatives from different studies.

| Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |

| 2,4-diphenylbenzo ekb.egnih.govimidazo[1,2-a]pyrimidine (DPIP) | Mild Steel | 1 mol L⁻¹ HCl | 90.5 | frontiersin.org |

| 2-(4-octylphenyl)-4-phenylbenzo ekb.egnih.govimidazo[1,2-a]pyrimidine (OPIP) | Mild Steel | 1 mol L⁻¹ HCl | 91.9 | frontiersin.org |

| ethyl (R)-6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate (Pyr-9) | Iron | 1.0 M HCl | 98 | ekb.eg |

| Pyrimidine-bichalcophene derivative (MA-1232) | Copper | 1 M HNO₃ | 99.14 | nih.gov |

| 2-Amino-4,6-dimethylpyrimidine (ADMP) | Mild Steel | 0.5 M H₂SO₄ | 87 | researchgate.net |

Emerging Research Frontiers and Future Perspectives

Development of Next-Generation Pyrimidine-Based Molecules

6-chloro-N,N-dimethylpyrimidin-4-amine serves as a crucial precursor for the synthesis of novel pyrimidine (B1678525) derivatives with a wide array of potential biological activities. researchgate.netresearchgate.net Its strategic importance lies in the reactivity of the chlorine atom at the 6-position, which allows for facile nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

One of the primary strategies employed is the Suzuki cross-coupling reaction. biomedpharmajournal.org Researchers have successfully treated pyrimidine derivatives, originating from precursors like 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, with various arylboronic acids in the presence of a palladium catalyst to generate new biaryl-pyrimidine analogues. researchgate.netresearchgate.netbiomedpharmajournal.org This methodology allows for the creation of libraries of compounds with varied electronic and steric properties, essential for tuning biological activity.

Furthermore, nucleophilic aromatic substitution (SNAr) is a common pathway for derivatization. The chlorine atom can be displaced by various nucleophiles, including amines, thiols, and alkoxides, to yield a range of substituted pyrimidines. mdpi.comresearchgate.net For instance, research into pyrimidine derivatives as potential anticancer agents involves reacting 4-amino-2,6-dichloropyrimidine (B161716) with appropriate anilines, followed by substitution at the remaining chlorine position with various alkylamines to explore the structure-activity relationship. uniroma1.it This approach has led to the identification of compounds with significant anti-proliferative activity against various cancer cell lines, including glioblastoma and triple-negative breast cancer. uniroma1.itnih.gov

The development of these next-generation molecules is often aimed at overcoming the limitations of existing drugs, such as toxicity and the emergence of resistance. nih.gov By creating hybrid molecules that combine the pyrimidine core with other pharmacologically active moieties, scientists aim to develop agents with improved efficacy and novel mechanisms of action. mdpi.com

Table 1: Examples of Next-Generation Molecules Derived from Chloro-Pyrimidine Precursors

| Precursor Type | Reaction | Resulting Derivative Class | Potential Application |

|---|---|---|---|

| This compound analogue | Suzuki Cross-Coupling | 6-Aryl-N,N-dimethylaminopyrimidines | Antimicrobial researchgate.net |

| 2,4-dichloropyrimidine derivative | Nucleophilic Substitution | 2-Anilino-4-aminopyrimidines | Anticancer nih.gov |

Integration of Advanced Computational and Experimental Methodologies

Modern research on this compound and its derivatives is heavily reliant on the synergy between advanced computational and experimental techniques. This integrated approach accelerates the discovery and optimization process, from initial design to final synthesis and evaluation.

Computational Methodologies:

Molecular Docking: This in silico technique is used to predict the binding affinity and orientation of newly designed pyrimidine derivatives within the active site of a biological target. For example, pyrimidine derivatives have been docked against the main protease (3CLpro) of SARS-CoV-2 to evaluate their potential as viral inhibitors. nih.gov Such studies help prioritize which compounds to synthesize, saving time and resources.

ADME/Tox Prediction: Before synthesis, computational tools like the SwissADME and pkCSM online servers are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of candidate molecules. nih.gov These predictions assess drug-likeness, gastrointestinal absorption, blood-brain barrier permeability, and potential for adverse effects like AMES toxicity, guiding the design of safer and more bioavailable compounds. nih.gov

Advanced Experimental Methodologies:

Microwave-Assisted Synthesis: This technique has been employed for the rapid and efficient synthesis of pyrimidine derivatives. nih.govmdpi.com Microwave reactions often lead to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods, accelerating the generation of compound libraries for biological screening. nih.gov

X-Ray Crystallography: Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of synthesized compounds. mdpi.comnih.gov It provides precise information on bond lengths, angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for understanding the compound's behavior in biological systems and for the rational design of new materials. nih.govresearchgate.netnih.gov

Table 2: Application of Advanced Methodologies in Pyrimidine Research

| Methodology | Purpose | Example Application | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding affinity to biological targets | Evaluating pyrimidine derivatives as SARS-CoV-2 3CLpro inhibitors | nih.gov |

| ADME/Tox Prediction | Assess pharmacokinetic and toxicity profiles | In silico analysis of drug-likeness and safety for new pyrimidine compounds | nih.gov |

| Microwave Synthesis | Accelerate chemical reactions and improve yields | Rapid synthesis of a library of 2-amino-4-chloro-pyrimidine derivatives | nih.gov |

Elucidation of Novel Biological Mechanisms and Targets

Derivatives synthesized from this compound and related precursors are being investigated for their potential to modulate a variety of biological pathways, leading to the discovery of novel therapeutic mechanisms and molecular targets. The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, and new derivatives are expanding its therapeutic reach. nih.gov

In oncology, research has moved beyond simple cytotoxicity to explore specific molecular targets. Newly synthesized aminopyrimidine derivatives have been shown to be potent inhibitors of cell replication, regulators of cell cycle progression, and inducers of apoptosis in cancer cells. nih.gov One study identified a derivative that was significantly more active than the parent hit compound, with EC50 values in the low micromolar range against glioblastoma, breast, oral, and colon cancer cell lines. nih.gov These compounds represent promising tools for treating cancers of different histological origins. nih.gov